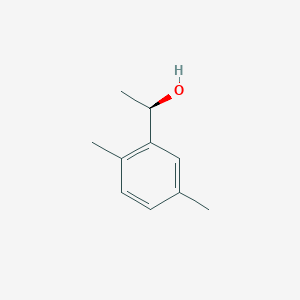
(1R)-1-(2,5-dimethylphenyl)ethanol
Übersicht
Beschreibung
(1R)-1-(2,5-dimethylphenyl)ethanol, also known as (1R)-1-(2,5-dimethylphenyl)ethanol, is a chiral alcohol used in a variety of scientific research applications. It is a monoterpene alcohol with a molecular weight of 152.21 g/mol. It is a colorless liquid with a boiling point of 206.7°C and a melting point of -25.8°C. Its structure is characterized by a single methyl group on each of the two carbon atoms in the aromatic ring. The compound is soluble in water and ethanol, and insoluble in ether and benzene.
Wissenschaftliche Forschungsanwendungen
Kinetic Resolution and Catalysis
- A computational study of esterification of secondary alcohols, like 1-(1-naphthyl)ethanol, by isobutyric anhydride catalyzed by 4-pyrrolidinopyridine (PPY) and various 4-dialkylaminopyridines, highlighted the potential for improved selectivity in kinetic resolution reactions with structural modifications in the aryl group within the catalyst, such as shifting from phenyl to 3,5-dimethylphenyl (Larionov et al., 2012).
Crystallography and Molecular Complex Formation
- Research on 2,5-bis(2,4-dimethylphenyl)hydroquinone and ethanol demonstrated the formation of hydrogen-bonded adducts, showcasing the potential of alcohols like (1R)-1-(2,5-dimethylphenyl)ethanol in forming molecular complexes (Toda, Tanaka & Mak, 1983).
Bioreduction Using Plant Mediators
- A study on the bioreduction of 1-(3,4)-dimethylphenyl)ethanone to chiral alcohol using vegetables roots, including sugar beet, highlighted the potential of such biocatalysts in synthesizing enantiomerically pure alcohols like (1R)-1-(2,5-dimethylphenyl)ethanol with high yield and enantiomeric excess (Pavoković et al., 2017).
Spectroscopic Analysis of Polymorphs
- The spectroscopic characterization of mefenamic acid polymorphs, involving 2,3-(dimethylphenyl)amino, employed techniques like vibrational IR and Raman spectroscopies, which are relevant for studying compounds like (1R)-1-(2,5-dimethylphenyl)ethanol (Cunha et al., 2014).
Biocatalytic Reduction
- The biocatalytic reduction of acetophenone derivatives to chiral alcohols using various whole cells, including novel strains like Leifsonia xyli, highlighted effective methods for synthesizing (1R)-[3,5-bis(trifluoromethyl)phenyl] ethanol, which could be applied to similar compounds (Wang et al., 2011).
Synthesis and Characterization
- Research on the synthesis of 1-(3,4-dimethylphenyl)-1-[ring-U-14C]phenylethane highlighted the process of synthesizing and characterizing 14C-labeled solvents, which could be relevant for studying similar compounds like (1R)-1-(2,5-dimethylphenyl)ethanol (Saito & Kurihara, 1991).
Eigenschaften
IUPAC Name |
(1R)-1-(2,5-dimethylphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-7-4-5-8(2)10(6-7)9(3)11/h4-6,9,11H,1-3H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLZFCOCNJEXTQ-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-(2,5-dimethylphenyl)ethan-1-ol | |
CAS RN |
1175672-54-4 | |
| Record name | (1R)-1-(2,5-dimethylphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-chloro-N-[4-(morpholin-4-ylcarbonyl)benzyl]acetamide](/img/structure/B1416440.png)
![5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid](/img/structure/B1416441.png)
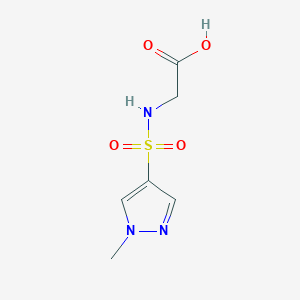

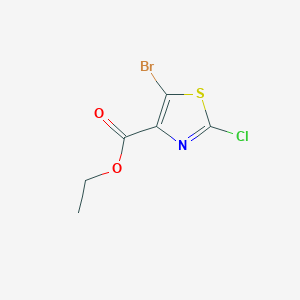
![6-Methyl-5-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B1416449.png)

![3-[1-(3,4-dimethylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1416451.png)
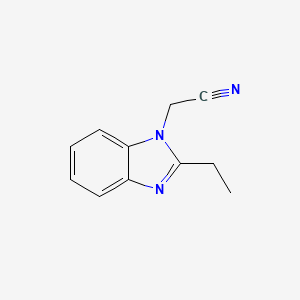
![3-[(3-Chlorophenyl)methoxy]-4-methylaniline](/img/structure/B1416455.png)
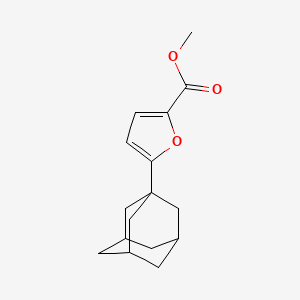

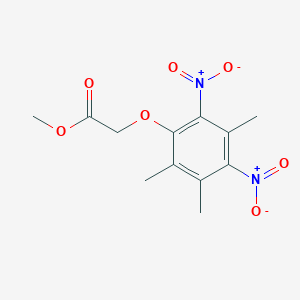
![3-(Benzo[d][1,3]dioxol-5-yl)-4-chlorobenzoic acid](/img/structure/B1416463.png)